4-ethoxy-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide
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Overview
Description
4-ethoxy-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a complex organic compound that features both sulfonamide and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Ethoxybenzene Sulfonamide: Starting with ethoxybenzene, sulfonation can be achieved using chlorosulfonic acid to form ethoxybenzenesulfonyl chloride, which is then reacted with ammonia to yield ethoxybenzenesulfonamide.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via a sulfonylation reaction using phenylsulfonyl chloride.
Attachment of the Thiophene Group: The thiophene group can be attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions could target the sulfonyl groups, potentially converting them to sulfides.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents for electrophilic substitution or strong nucleophiles for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, sulfonamide derivatives are often explored for their potential as enzyme inhibitors or antimicrobial agents.
Medicine
Medicinally, compounds with sulfonamide groups are known for their antibacterial properties, and the thiophene group could contribute to unique pharmacological activities.
Industry
Industrially, such compounds might be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, as an enzyme inhibitor, the compound might bind to the active site of the enzyme, blocking substrate access. The sulfonamide group could interact with amino acid residues, while the thiophene group might enhance binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
4-ethoxybenzenesulfonamide: Lacks the phenylsulfonyl and thiophene groups.
N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide: Lacks the ethoxy group.
Thiophene-2-sulfonamide: Contains the thiophene and sulfonamide groups but lacks the ethoxy and phenylsulfonyl groups.
Uniqueness
The unique combination of the ethoxy, phenylsulfonyl, and thiophene groups in 4-ethoxy-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-4-ethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S3/c1-2-26-16-10-12-18(13-11-16)29(24,25)21-15-20(19-9-6-14-27-19)28(22,23)17-7-4-3-5-8-17/h3-14,20-21H,2,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZQRQAOJFMRCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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